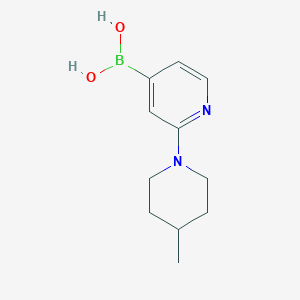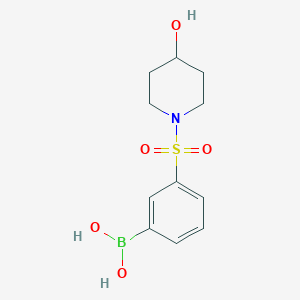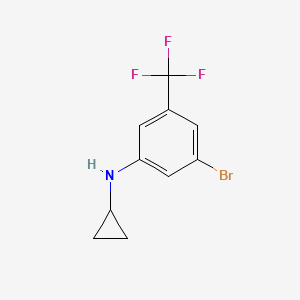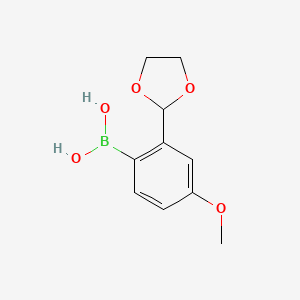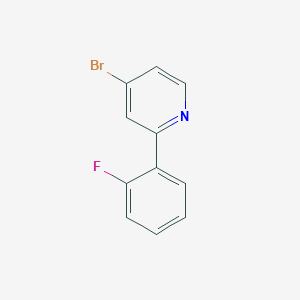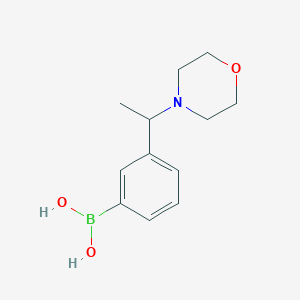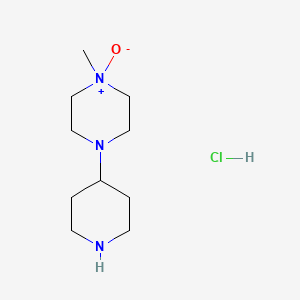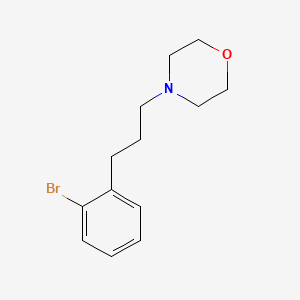
4-(3-(2-Bromophenyl)propyl)morpholine
Vue d'ensemble
Description
“4-(3-(2-Bromophenyl)propyl)morpholine” is a chemical compound with the molecular formula C13H18BrNO . It has a molecular weight of 284.19 .
Molecular Structure Analysis
The molecular structure of “4-(3-(2-Bromophenyl)propyl)morpholine” consists of a morpholine ring attached to a propyl chain, which is further connected to a bromophenyl group .Physical And Chemical Properties Analysis
The predicted boiling point of “4-(3-(2-Bromophenyl)propyl)morpholine” is 363.9±32.0 °C, and its predicted density is 1.294±0.06 g/cm3 . The compound has a pKa value of 7.37±0.10 .Applications De Recherche Scientifique
Synthesis and Characterization
Synthesis of Morpholine Derivatives : Studies have shown various methods for synthesizing morpholine derivatives, including the use of 2-bromo-1-phenylpropanone and ethanolamine in nonproton polar solvents, achieving yields up to 62.3% (Tan Bin, 2011). Similarly, synthesis strategies involving chloroacetyl chloride, nitration, and reduction have been employed for creating key intermediates like 4-(4-Aminophenyl)-3-morpholinone (Luo Lingyan et al., 2011).
QSAR Analysis of Derivatives : QSAR (Quantitative Structure-Activity Relationship) analysis has been conducted on morpholine derivatives to understand their molecular structure and predict potential antioxidant activities. Key parameters like electronic, steric, geometric, and energy descriptors have been evaluated (І. Drapak et al., 2019).
Biological and Medicinal Research
Antidepressive Activity : Certain morpholine derivatives synthesized from 2-bromo-1-phenylpropanone have been evaluated for their antidepressant activities in mice, indicating their potential for further investigation in this area (Tao Yuan, 2012).
Antimicrobial and Modulating Activity : The morpholine group, known for its antimicrobial properties, has been studied in compounds like 4-(Phenylsulfonyl) morpholine. This compound was assessed for its antimicrobial and modulating activity against standard and multi-resistant strains of various microorganisms, indicating its significance in addressing drug resistance (M. A. Oliveira et al., 2015).
Complexation with Metals : Research has also explored the complexation of morpholine derivatives with metals like palladium and mercury, providing insights into their potential applications in materials science and organometallic chemistry (A. Singh et al., 2000).
Photophysical and Material Science Applications
Photodynamic Therapy : Morpholine derivatives have been explored in the field of phototherapy, specifically in photoactivated cancer therapeutic methods like photodynamic therapy (PDT). These studies provide insights into the use of morpholine in enhancing intramolecular charge transfer and improving therapeutic efficacy (Yunyu Tang et al., 2019).
Dielectric Properties : The dielectric properties of compounds containing morpholine, such as 3-morpholin-4-yl-propyl-ammine tetrafluoroborate, have been examined. This research contributes to our understanding of the structural and electronic characteristics of these compounds (Hui‐Ting Wang et al., 2015).
Safety and Hazards
The safety data sheet for a similar compound, “4-(3-(3-Bromophenyl)propyl)morpholine”, advises avoiding dust formation, breathing mist, gas or vapours, and contact with skin and eyes . It also recommends using personal protective equipment, ensuring adequate ventilation, and removing all sources of ignition .
Propriétés
IUPAC Name |
4-[3-(2-bromophenyl)propyl]morpholine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18BrNO/c14-13-6-2-1-4-12(13)5-3-7-15-8-10-16-11-9-15/h1-2,4,6H,3,5,7-11H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XRPNOYKLQAENAQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1CCCC2=CC=CC=C2Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18BrNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(3-(2-Bromophenyl)propyl)morpholine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![8-(3-Fluoro-2-morpholinopyridin-4-yl)-4-methyl-2,6-dioxohexahydro-[1,3,2]oxazaborolo[2,3-b][1,3,2]oxazaborol-4-ium-8-uide](/img/structure/B1408767.png)
![methyl 3-cyano-2-hydroxy-6,7-dihydro-5H-cyclopenta[b]pyridine-4-carboxylate](/img/structure/B1408769.png)
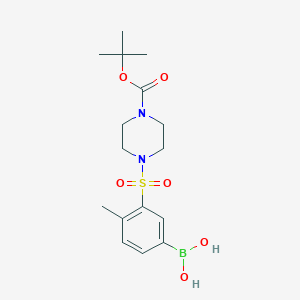
![(2S)-(5,7-Dioxo-5,7-dihydro-6H-pyrrolo[3,4-b]pyrazin-6-yl)(phenyl)acetic acid](/img/structure/B1408772.png)
